molecular formula C14H11N3O2 B2572600 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid CAS No. 937600-04-9

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid

Cat. No.: B2572600
CAS No.: 937600-04-9
M. Wt: 253.261
InChI Key: VPXXZIQSLKJXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid (CAS 937600-04-9) is a high-value chemical reagent based on the privileged pyrazolo[3,4-b]pyridine scaffold, recognized for its substantial and diverse pharmacological potential . This compound is designed for use in early-stage drug discovery and biochemical research. The pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle known to interact with various kinase targets, making it a structure of high interest in oncology research . Its key research value lies in its potential as a building block for novel therapeutics, particularly as a Tropomyosin Receptor Kinase (TRK) inhibitor for investigating cancer pathways, or as a probe for central nervous system disorders . Recent studies highlight that pyrazolo[3,4-b]pyridine derivatives can be engineered to exhibit high affinity for pathological markers, such as β-amyloid plaques, positioning them as potential diagnostic tools for Alzheimer's Disease research . The benzoic acid moiety in this specific compound provides a versatile handle for further synthetic modification, allowing conjugation, salt formation, or the creation of amide and ester derivatives to explore structure-activity relationships. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

4-(3-methylpyrazolo[3,4-b]pyridin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-12-3-2-8-15-13(12)17(16-9)11-6-4-10(5-7-11)14(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXXZIQSLKJXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Antileishmanial Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid, in combating leishmaniasis. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The compound exhibits promising activity against Leishmania infantum and Leishmania amazonensis, with some derivatives showing efficacy comparable to established treatments like pentamidine but with lower cytotoxicity levels.

Key Findings:

  • Compounds derived from this structure have shown IC50 values indicating effective inhibition of parasite growth.
  • Structural modifications can enhance lipophilicity and interaction with the parasitic targets, improving therapeutic profiles.
CompoundIC50 against L. infantumIC50 against L. amazonensis
3b0.059 mM0.070 mM
3e0.065 mM0.072 mM

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has also been explored. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia and central nervous system cancers.

Significant Results:

  • Compound modifications led to enhanced activity against specific cancer types.
  • For instance, one derivative exhibited an inhibition rate of 84.19% against a leukemia cell line (MOLT-4).
CompoundCancer TypeInhibition Rate
4gMOLT-4 (leukemia)84.19%
4pSF-295 (CNS cancer)72.11%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Studies suggest that:

  • Modifications on the pyrazole ring and benzoic acid moiety can significantly influence biological activity.
  • The presence of specific functional groups may enhance binding affinity to target sites.

Mechanism of Action

The mechanism of action of 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with modifications often occurring at the 1-, 3-, 4-, and 6-positions. Below is a comparison of key derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications Reference CAS/ID
4-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid Benzoic acid at 4-position C₁₃H₁₁N₃O₂ 273.32 Anticancer research 937600-04-9
BAY 41-2272 5-Cyclopropyl-2-[1-(2-fluorobenzyl)-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine C₂₀H₁₈FN₇ 375.40 Soluble guanylate cyclase activator N/A
2-[4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Acetic acid substituent, difluoromethyl group C₁₀H₉F₂N₃O₂ 257.20 Metabolic stability studies 937607-10-8
4-[4-(Methoxycarbonyl)-3-methyl-6-phenyl-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid Methoxycarbonyl and phenyl groups at 4- and 6-positions C₂₂H₁₇N₃O₄ 387.40 Prodrug development 1011398-75-6
3-Methyl-4-{4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-3-(propan-2-yl)-pyrazolo[3,4-b]pyridin-1-yl}benzamide Benzamide substituent, imidazole-pyrazole hybrid C₂₄H₂₄N₈O 440.50 Kinase inhibition 1006444-98-9

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • The benzoic acid derivative (CAS: 937600-04-9) shows promise in anticancer research due to its ability to chelate metal ions and interact with biomolecular targets .
    • BAY 41-2272 () activates soluble guanylate cyclase, making it relevant for cardiovascular diseases .
    • The benzamide derivative (CAS: 1006444-98-9) exhibits kinase inhibitory activity, likely due to its extended aromatic system and hydrogen-bonding capacity .
  • Solubility and Stability :
    • Benzoic acid derivatives generally exhibit moderate aqueous solubility (pH-dependent), whereas esterified variants (e.g., methoxycarbonyl in CAS: 1011398-75-6) are more lipophilic .
    • Fluorinated derivatives (e.g., difluoromethyl in CAS: 937607-10-8) demonstrate enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Biological Activity

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid, a compound with the chemical formula C13H11N3O2, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on current research findings, synthesizing data from various studies to provide a comprehensive overview.

The compound is characterized by a pyrazolo[3,4-b]pyridine core attached to a benzoic acid moiety. Its structure can be represented as follows:

C13H11N3O2\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid has shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against several cancer cell lines, including:
    • MDA-MB-231 (triple-negative breast cancer)
    • HepG2 (liver cancer)
    • HL60 (acute promyelocytic leukemia)

The compound exhibited IC50 values indicating effective inhibition at low concentrations. For instance, derivatives similar to this compound showed IC50 values ranging from 0.59 µM to over 10 µM across different cell lines .

The mechanism by which 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid exerts its anticancer effects appears to involve:

  • Microtubule Destabilization : Compounds in this class have been noted to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Kinase Inhibition : The pyrazolo[3,4-b]pyridine scaffold is known for its ability to inhibit various kinases involved in cancer progression .

Data Table: Biological Activity Overview

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMDA-MB-2310.59Microtubule destabilization
CytotoxicityHepG20.85Apoptosis induction
CytotoxicityHL601.05Kinase inhibition
CytotoxicityVero (normal cells)>25Selectivity for cancer cells

Case Study 1: Antiproliferative Activity

In a study evaluating various pyrazole derivatives for their antiproliferative activity, 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid was included among compounds tested against MDA-MB-231 and HepG2 cell lines. The results indicated that it significantly inhibited cell proliferation compared to controls, with an observed increase in caspase activity indicating apoptosis .

Case Study 2: Structure-Activity Relationship

A series of structural modifications on the pyrazolo[3,4-b]pyridine scaffold were conducted to assess their impact on biological activity. The introduction of various substituents on the aromatic ring was found to enhance cytotoxic effects and selectivity towards cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Q. What are the common synthetic routes for 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid and its derivatives?

Methodological Answer: The synthesis typically involves coupling pyrazolo[3,4-b]pyridine scaffolds with benzoic acid derivatives. For example:

  • Step 1: React 3-methyl-1H-pyrazolo[3,4-b]pyridine with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
  • Step 2: Purify intermediates via column chromatography, followed by recrystallization in acetonitrile or ethyl acetate to achieve >95% purity .
  • Key Characterization: Confirm structure using 1H^1H NMR (e.g., δ 8.69 ppm for pyridyl protons) and ESI-MS (e.g., m/z 311.1 for the parent ion) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Purity: Assessed via HPLC (e.g., 97.34% purity reported using a C18 column with acetonitrile/water mobile phase) .
  • Structural Confirmation:
    • 1H^1H NMR to identify substituent environments (e.g., methyl groups at δ 2.56 ppm) .
    • LCMS for molecular ion verification (e.g., [M+1]+^+ peaks) .
    • Melting point analysis (e.g., 273–278.5°C for related pyrazolo derivatives) .

Q. What biological activities are associated with pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Anticancer Activity: Derivatives inhibit kinases or HSP90, as seen in preclinical models (e.g., 3-methyl-substituted analogs show IC50_{50} values <1 µM in kinase assays) .
  • Anti-inflammatory Potential: Urea/thiourea derivatives (e.g., compound 9a-d ) suppress COX-2 expression in vitro .
  • Antiviral Properties: Pyrazolo[3,4-d]pyrimidine analogs demonstrate activity against RNA viruses .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for small-molecule refinement to model hydrogen bonding (e.g., O–H···N interactions in benzoic acid moieties) and confirm torsion angles .
  • Case Study: A related compound, 4-benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, was resolved with R1_1 = 0.039 using SHELX, validating the pyridyl-benzoic acid linkage .

Q. How do substituents on the pyrazolo[3,4-b]pyridine core influence bioactivity?

Methodological Answer:

  • Methyl Group at Position 3: Enhances metabolic stability by reducing CYP450 oxidation .
  • Electron-Withdrawing Groups (e.g., -CF3_3): Improve binding affinity to hydrophobic enzyme pockets (e.g., 94% inhibition of HSP90 with trifluoromethyl analogs) .
  • Benzoic Acid Moiety: Facilitates solubility and target engagement via hydrogen bonding with lysine residues .

Q. How can researchers address contradictions in reported purity and analytical data?

Methodological Answer:

  • Cross-Validation: Compare HPLC (UV detection) with LCMS to rule out co-eluting impurities .
  • Thermogravimetric Analysis (TGA): Detect volatile impurities (e.g., residual solvents) that may inflate purity estimates from NMR .
  • Case Example: A 95% purity claim via NMR for 2-[4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid was revised to 92% after TGA revealed 3% solvent retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.